molecular formula C10H13N3O2 B8759388 1-(4-nitrophenyl)pyrrolidin-3-amine CAS No. 218944-30-0

1-(4-nitrophenyl)pyrrolidin-3-amine

Cat. No.: B8759388
CAS No.: 218944-30-0
M. Wt: 207.23 g/mol
InChI Key: ZKDWVPYZTDCGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Nitrophenyl)pyrrolidin-3-amine is a pyrrolidine derivative featuring a 4-nitrophenyl substituent at the 1-position of the pyrrolidine ring. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing nitro group, which enhances electrophilic reactivity and influences intermolecular interactions. Pyrrolidine-based structures are common in drug discovery due to their conformational flexibility and ability to act as bioisosteres for peptide bonds .

Properties

CAS No.

218944-30-0

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

1-(4-nitrophenyl)pyrrolidin-3-amine

InChI

InChI=1S/C10H13N3O2/c11-8-5-6-12(7-8)9-1-3-10(4-2-9)13(14)15/h1-4,8H,5-7,11H2

InChI Key

ZKDWVPYZTDCGLP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)pyrrolidin-3-amine typically involves the reaction of 4-nitrobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The choice of solvents and reducing agents can vary based on cost and availability, but the fundamental reaction mechanism remains consistent .

Chemical Reactions Analysis

Types of Reactions: 1-(4-nitrophenyl)pyrrolidin-3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-(4-nitrophenyl)pyrrolidin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound’s pyrrolidine ring allows it to fit into various biological receptors, potentially inhibiting or activating specific pathways. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • (R)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride (CAS: 1233859-87-4): The addition of a fluoro group at the 2-position of the nitro-substituted phenyl ring alters electronic properties.
  • 1-((2-Nitrophenyl)sulfonyl)pyrrolidin-3-amine hydrochloride (CAS: 854750-90-6):
    The sulfonyl group at the 2-position increases polarity and hydrogen-bonding capacity, which may enhance solubility in aqueous media compared to the parent compound .

Heterocycle Modifications

  • 1-Methyl-N-(4-nitrophenyl)piperidin-4-amine (CAS: 93591-87-8):
    Replacing pyrrolidine (5-membered ring) with piperidine (6-membered ring) reduces ring strain and increases basicity. This structural change could influence pharmacokinetic properties such as metabolic stability .
  • This modification is significant in targeting enzymes or receptors with hydrophobic binding pockets .

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